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molecular formula C20H24N2O B8556256 4-(2,5-Dimethyl-4-formylphenyl)-1-benzylpiperazine

4-(2,5-Dimethyl-4-formylphenyl)-1-benzylpiperazine

Cat. No. B8556256
M. Wt: 308.4 g/mol
InChI Key: AGGTXZZXEWOLQT-UHFFFAOYSA-N
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Patent
US06613942B1

Procedure details

The 4-(2,5-dimethylphenyl)-1-benzylpiperazine (10 g, 36 mmol) was dissolved in anhydrous DMF (30 mL, 390 mmol) and cooled to 0° C. Fresh POCl3 (70 mL, 750 mmol) was added drop wise with stirring. Once the addition was completed the dark mixture was warmed to 75° C. for five hours or until TLC analysis indicated the disappearance of the starting material. The excess phosphorous oxychloride was distilled off and the entire mixture was diluted with ethyl acetate and added slowly to 500 mL of ice-chips. The solution was neutralized and made basic with concentrated NaOH. The neutralization and basification must be done at low temperatures to avoid creating by-products. The formylated product was extracted with ethyl acetate (5×). The organic layer was washed with water (2×), brine, dried over magnesium sulfate and purified by silica gel column chromatography using gradient hexane/ethyl acetate (10/0 to 8/2). The product (9 g, 81%) was obtained as an oil.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[N:9]1[CH2:14][CH2:13][N:12]([CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH2:11][CH2:10]1.CN([CH:25]=[O:26])C.O=P(Cl)(Cl)Cl>>[CH3:1][C:2]1[CH:7]=[C:6]([CH:25]=[O:26])[C:5]([CH3:8])=[CH:4][C:3]=1[N:9]1[CH2:14][CH2:13][N:12]([CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)C)N1CCN(CC1)CC1=CC=CC=C1
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Once the addition
TEMPERATURE
Type
TEMPERATURE
Details
was warmed to 75° C. for five hours or until TLC analysis
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
The excess phosphorous oxychloride was distilled off
ADDITION
Type
ADDITION
Details
the entire mixture was diluted with ethyl acetate
ADDITION
Type
ADDITION
Details
added slowly to 500 mL of ice-chips
EXTRACTION
Type
EXTRACTION
Details
The formylated product was extracted with ethyl acetate (5×)
WASH
Type
WASH
Details
The organic layer was washed with water (2×), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C(=C1)C=O)C)N1CCN(CC1)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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